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Compound of Interest

Compound Name: 5-(4-Aminophenyl)thiazol-2-amine

Cat. No.: B7899316 Get Quote

Executive Summary & Compound Profile
5-(4-Aminophenyl)thiazol-2-amine is a critical building block and potential impurity in the

synthesis of thiazole-containing therapeutics (e.g., kinase inhibitors, pramipexole analogs).[1]

Its dual-amine structure renders it susceptible to oxidation and light degradation, making the

selection of a stable reference standard (RS) paramount for accurate quantification.

Attribute Specification

Chemical Name 5-(4-Aminophenyl)thiazol-2-amine

Synonyms
2-Amino-5-(4-aminophenyl)thiazole; 4-(2-

aminothiazol-5-yl)aniline

CAS Number 90349-87-4

Molecular Formula C₉H₉N₃S

Molecular Weight 191.25 g/mol

Critical Risk
Potential Genotoxic Impurity (PGI) due to

aniline/aminothiazole moieties.[1]
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When a pharmacopeial standard (USP/EP) is unavailable, researchers must choose between

commercial chemical vendors or custom synthesis. The following table compares the

performance metrics of common sources.

Table 1: Comparative Performance of Standard Sources

Feature

Option A: High-Purity

Commercial Vendor

(e.g.,
Sigma/Millipore)

Option B: Custom

Synthesis / In-House

Purification

Option C: Catalog

"Building Block"

Grade

Typical Purity ≥ 97.0% (HPLC) > 99.5% (HPLC) ~95% (often varies)

Characterization
Basic (H-NMR, LC-

MS)

Full Structural

Elucidation (2D-NMR,

IR, ROI, KF)

Minimal (H-NMR only)

Potency Assignment
Often "As is" (Risk of

error)

Mass Balance (100%

- impurities - water -

solvents)

Not assigned

Salt Form Typically Free Base
Can be converted to

HCl/HBr for stability

Free Base (Oxidation

prone)

Suitability
Early Discovery /

Range Finding

GMP Release /

Impurity Quantification

Synthesis starting

material only

Expert Insight: For GMP impurity profiling, Option C is unacceptable. You must either purchase

Option A and perform a full "In-House Qualification" (see Section 3) or commission Option B.[1]

Qualification Protocol: The "Self-Validating" System
To establish a non-compendial reference standard, you must validate its identity and potency.

Do not rely solely on the vendor's Certificate of Analysis (CoA) for quantitative work.

Workflow Diagram: Reference Standard Qualification
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Figure 1: Workflow for qualifying a primary reference standard from a commercial chemical

source.

Step-by-Step Qualification Methodology
Structural Confirmation (Identity):

1H-NMR (DMSO-d6): Confirm the characteristic thiazole proton (~7.0 ppm) and the para-

substituted aniline pattern (two doublets at ~6.5 and ~7.2 ppm).

Mass Spectrometry: ESI+ mode. Expect [M+H]+ = 192.25.[1]

Purity Assessment (The "Purity Factor"):

Run two orthogonal HPLC methods (e.g., C18 Acidic vs. C18 Basic) to ensure no co-

eluting impurities.

Acceptance Criteria: No single impurity > 0.5%. Total impurities < 2.0%.

Potency Calculation (Mass Balance Approach):

Do not assume 100% potency. Calculate the "As-Is" assay value:

[1]

Note: This compound is hygroscopic. Karl Fischer (KF) titration is mandatory.[1]

Analytical Method for Analysis
This method is optimized for separating 5-(4-aminophenyl)thiazol-2-amine from its

regioisomer (4-aminophenyl derivative) and synthetic precursors.[1]
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HPLC-UV Method Parameters
Parameter Specification

Column
Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm

(or equivalent)

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)

Mobile Phase B Acetonitrile

Gradient
0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20

min: 90% B

Flow Rate 1.0 mL/min

Detection UV at 272 nm (Lambda max)

Temperature 30°C

Retention Time ~4.5 - 5.2 min (Isomer sensitive)

Method Rationale:

Acidic Mobile Phase: The amino groups are protonated at pH 2.7, improving solubility and

peak shape (preventing tailing common with free amines).

Wavelength (272 nm): Selected based on the conjugation of the thiazole-phenyl system,

offering maximal sensitivity for trace impurity analysis.

Handling & Stability Guidelines
The presence of a primary aniline and an aminothiazole makes this compound highly sensitive

to oxidative degradation.

Storage: Store neat standard at -20°C in amber glass vials.

Solution Stability:

Stock solutions (in DMSO/Methanol) are stable for 24 hours at 4°C.[1]
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Critical Warning: Solutions turn brown upon oxidation (formation of azo/nitroso species).

Discard if any discoloration is observed.

Weighing: Use an anti-static gun; the powder can be static. Minimize exposure to ambient

light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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